molecular formula C12H16N4O2S B6436159 N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549012-55-5

N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6436159
CAS No.: 2549012-55-5
M. Wt: 280.35 g/mol
InChI Key: VDDWGQMAHFQUBS-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2549012-55-5) is a high-purity, small-molecule sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research . Its molecular structure integrates a pyrrolidine scaffold linked to a 3-cyanopyridinyl group and a methylsulfonamide moiety, with a molecular formula of C₁₁H₁₅N₅O₂S and a molecular weight of 281.34 g/mol . This compound is primarily valued for its potential as a kinase inhibitor. Preliminary research assays suggest its utility in kinase inhibition screening panels (e.g., against EGFR, VEGFR) due to its structural similarity to known pyridine-based inhibitors, and it is also investigated in cytotoxicity profiling using cell lines such as HEK-293 or MCF-7 for IC₅₀ determination . The synthetic route for this compound can be optimized for improved yield and purity, involving key steps like nucleophilic substitution and heterocyclic coupling, often facilitated by palladium-based catalysts in polar aprotic solvents . Furthermore, its structural features make it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in modifying the pyrrolidine core and pyridine substituents to enhance target selectivity and metabolic stability . Patents covering related sulfonamide derivatives highlight the therapeutic relevance of this chemical class in the treatment of abnormal cell growth, underscoring its potential in oncology research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-5-7-16(9-11)12-10(8-13)4-3-6-14-12/h3-4,6,11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDWGQMAHFQUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=C(C=CC=N2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Cyanopyridin-2-yl-pyrrolidine

The 3-cyanopyridin-2-yl-pyrrolidine intermediate serves as the core scaffold. Two predominant routes exist:

Route A: Direct Cyanation of Pyridine Derivatives
A halogenated pyridine (e.g., 2-bromo-3-cyanopyridine) undergoes nucleophilic substitution with pyrrolidine under basic conditions. For example, using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield. Catalytic Pd-mediated cross-coupling, as demonstrated in analogous Suzuki-Miyaura reactions, enhances efficiency. A mixture of Pd(PPh₃)₄ (5 mol%), 1,4-dioxane, and aqueous Na₂CO₃ at 90°C for 4 hours elevates yields to 93%.

Route B: Post-Functionalization of Pyrrolidine-Pyridine Adducts
Pyrrolidine is first coupled to 2-aminopyridine via Buchwald-Hartwig amination, followed by Sandmeyer cyanation. This two-step process avoids regiochemical complications but requires stringent temperature control (-10°C to 0°C) during diazotization.

Reaction Optimization and Scalability

Catalytic Systems for Coupling Reactions

Palladium catalysts dominate cross-coupling steps. Comparative studies reveal Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems, reducing side-product formation from 15% to <3%. Microwave-assisted synthesis (80°C, 30 minutes) accelerates reactions while maintaining 93–100% yield.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance reaction rates but complicate purification. Mixed solvent systems (toluene:EtOH, 2:1) balance solubility and ease of workup. Elevated temperatures (>80°C) risk decomposition, necessitating real-time monitoring via HPLC.

Industrial-Scale Production

Continuous Flow Synthesis

Multi-step sequences are integrated into continuous flow reactors to minimize intermediate isolation. For example, a tandem cyanation-sulfonylation process achieves 85% overall yield with a residence time of 20 minutes.

Quality Control Metrics

  • Purity : >99.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Residual Solvents : <500 ppm (ICH Q3C guidelines)

  • Heavy Metals : <10 ppm (Pd, Ni) via ICP-MS

Challenges and Mitigation Strategies

Regioselectivity in Cyanation

The 3-cyano position on pyridine is sterically and electronically disfavored. Directed ortho-metalation (DoM) using TMPZnCl·LiCl enables precise functionalization, achieving 89% regioselectivity.

Epimerization Risks

The pyrrolidine ring’s stereocenter is prone to racemization under acidic/basic conditions. Neutral pH and low temperatures (<40°C) during sulfonylation preserve enantiomeric excess (>98% ee).

Data Tables

Table 1: Comparative Yields Under Varied Catalytic Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Toluene:EtOH804.593
Pd(dppf)Cl₂1,4-Dioxane901289
NiCl₂(dppp)DMF1002462

Table 2: Industrial vs. Lab-Scale Parameters

ParameterLab ScaleIndustrial Scale
Batch Size1–10 g50–100 kg
Reaction Time4–24 h0.5–2 h (flow)
Purity Post-Workup95–98%>99.5%
Cost per kg$12,000$1,200

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The primary compound uses a 3-cyanopyridine ring, whereas its pyrimidine analogue (CAS: Unreported, ) substitutes with a 4-cyanopyrimidine . The compound in incorporates a pyrrolo[2,3-b]pyridine core, which increases aromaticity and planarity compared to the simpler pyridine/pyrrolidine system .

Functional Group Impact :

  • The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, a feature absent in the primary compound .
  • The hydrochloride salt in simplifies solubility but reduces structural complexity, limiting its utility in targeted therapies .

Molecular Weight and Complexity :

  • The primary compound (281.34 g/mol) is significantly smaller than ’s pyrazolo-pyrimidine derivative (603.0 g/mol), which includes a chromen-2-yl group and fluorinated phenyl rings . Lower molecular weight may improve bioavailability but reduce target specificity.

Biological Activity

N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and apoptosis modulation. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C12H15N3O2S
  • Molecular Weight : 273.33 g/mol

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)27.2Induction of apoptosis via survivin degradation
MDA-MB-231 (Breast)30.0Inhibition of IAP family proteins
HepG2 (Liver)35.9Cell cycle arrest and apoptosis
  • Survivin Modulation : The compound has been shown to significantly reduce survivin expression, a protein that inhibits apoptosis. This reduction occurs through proteasome-dependent degradation pathways, leading to increased apoptotic cell death in cancer cells .
  • IAP Inhibition : Alongside survivin, the compound also affects other inhibitors of apoptosis proteins (IAPs), such as Livin and XIAP, enhancing its pro-apoptotic effects .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and pyrrolidine rings significantly influence the biological activity of the compound:

  • Substituents on Pyridine Ring : Variations in substituents at the 3-position of the pyridine ring have been linked to enhanced cytotoxicity against specific cancer cell lines .
  • Pyrrolidine Modifications : The presence of different alkyl groups on the pyrrolidine nitrogen also affects potency; for instance, methyl substitutions have shown promising results in enhancing activity against various cancers .

Case Studies

A notable study synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested for their antiproliferative activities against several cancer cell lines. The most active derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. How can the synthetic route for N-[1-(3-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide be optimized to improve yield and purity?

  • Methodology : The synthesis of structurally analogous sulfonamide derivatives (e.g., azetidine/pyrrolidine cores with cyanopyridine substituents) involves multi-step reactions. Key steps include nucleophilic substitution of the sulfonamide group and coupling of heterocyclic moieties. Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for sulfonamide formation .
  • Temperature control : Reflux conditions (80–120°C) improve coupling reactions between pyrrolidine and cyanopyridine groups .
  • Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps in heterocyclic assembly .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1DMSO, 100°C, 12h6592%
2Pd(OAc)₂, 80°C, 8h7895%

Q. What analytical techniques are critical for characterizing the molecular structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine ring and sulfonamide linkage (e.g., δ 2.8–3.2 ppm for N-methyl groups) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 280.35 for C₁₂H₁₆N₄O₂S) validates molecular formula .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine-cyanopyridine junction, critical for SAR studies .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Kinase inhibition screening : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridine-based inhibitors .
  • Cytotoxicity assays : Use HEK-293 or cancer cell lines (e.g., MCF-7) with IC₅₀ calculations via MTT assays .
  • Anti-inflammatory profiling : Measure COX-2 inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?

  • Methodology :

  • Core modifications : Compare pyrrolidine vs. azetidine rings; azetidine derivatives show improved metabolic stability but reduced solubility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F) at the pyridine 4-position to enhance binding affinity to kinase ATP pockets .
    • Data Contradiction : Fluorinated pyrimidine analogs exhibit dual anti-inflammatory/anticancer activity, but conflicting cytotoxicity profiles require dose-dependent validation .

Q. What strategies resolve contradictions in reported dual pharmacological actions (e.g., anti-inflammatory vs. anticancer)?

  • Methodology :

  • Pathway-specific assays : Use RNA sequencing to identify overlapping targets (e.g., NF-κB vs. PI3K/Akt) in different cell types .
  • Metabolomic profiling : Track metabolite formation in hepatic microsomes to rule out off-target effects from reactive intermediates .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodology :

  • Molecular dynamics simulations : Predict LogP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) for BBB permeability .
  • Docking studies : Map interactions with P-glycoprotein to minimize efflux .

Q. What experimental approaches validate target engagement in vivo?

  • Methodology :

  • PET/SPECT imaging : Radiolabel the sulfonamide group (e.g., ¹¹C-CH₃) to track biodistribution in rodent models .
  • Knockout models : Compare efficacy in wild-type vs. RORγt⁻/⁻ mice to confirm mechanism specificity .

Key Challenges and Future Directions

  • Synthetic scalability : Multi-step routes with low yields (e.g., 55% in azetidine coupling) demand flow chemistry optimization .
  • Target validation : Conflicting bioactivity data (e.g., IC₅₀ variability across cell lines) necessitate standardized assay protocols .

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